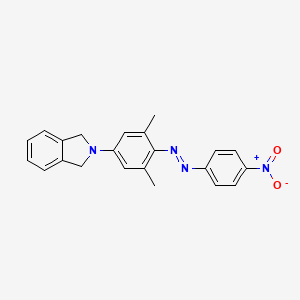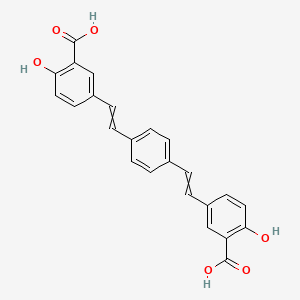![molecular formula C28H21FN2O5 B11939486 Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 853333-98-9](/img/structure/B11939486.png)
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound with the molecular formula C28H21FN2O5 It is a derivative of pyrrolo[1,2-a][1,10]phenanthroline, a fused heterocyclic system known for its unique structural and electronic properties
Vorbereitungsmethoden
The synthesis of diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrrolo[1,2-a][1,10]phenanthroline core: This step involves the cyclization of 1,10-phenanthroline with an appropriate pyrrole precursor under acidic conditions.
Introduction of the 4-fluorobenzoyl group: The core structure is then subjected to Friedel-Crafts acylation using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the diethyl ester.
Analyse Chemischer Reaktionen
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications:
Materials Science: Due to its rigid planar structure and extended π-conjugation, this compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Medicinal Chemistry: The compound’s ability to intercalate with DNA base pairs makes it a candidate for the development of novel anticancer agents.
Coordination Chemistry: As a ligand, it can form stable complexes with transition metals, which are useful in catalysis and as probes for studying metal-ligand interactions.
Wirkmechanismus
The mechanism of action of diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate largely depends on its application. In medicinal chemistry, its ability to intercalate with DNA disrupts the replication process, leading to cell death in cancer cells. The compound’s planar structure allows it to slide between DNA base pairs, stabilizing the DNA-ligand complex and inhibiting the activity of DNA polymerase.
Vergleich Mit ähnlichen Verbindungen
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can be compared with other similar compounds such as:
Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate: This compound has a bromine atom instead of fluorine, which affects its reactivity and electronic properties.
Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate: The presence of a nitro group introduces electron-withdrawing effects, altering the compound’s chemical behavior.
Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate: The methyl group provides electron-donating effects, influencing the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific electronic properties imparted by the fluorine atom, which can enhance its interactions with biological targets and its performance in electronic applications.
Eigenschaften
CAS-Nummer |
853333-98-9 |
|---|---|
Molekularformel |
C28H21FN2O5 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C28H21FN2O5/c1-3-35-27(33)21-20-14-11-17-8-7-16-6-5-15-30-23(16)24(17)31(20)25(22(21)28(34)36-4-2)26(32)18-9-12-19(29)13-10-18/h5-15H,3-4H2,1-2H3 |
InChI-Schlüssel |
YGIFPAOOGPXLLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)F)C5=C(C=CC=N5)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11939407.png)
![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)






![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)



